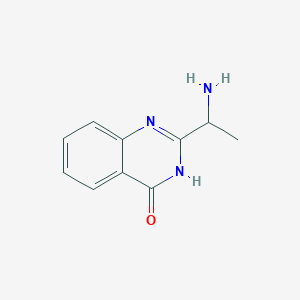
2-(1-Aminoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system fused with a 4(3H)-one moiety and an aminoethyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1-Aminoethyl)quinazolin-4(3H)-one involves the reaction of quinazoline-3-oxides with primary amines. This reaction is typically carried out under metal-free and mild conditions using tert-butyl hydroperoxide as the oxidant . The reaction proceeds efficiently, providing a broad range of quinazolin-4(3H)-ones in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving quinazoline-3-oxides and primary amines can be adapted for large-scale production, given its efficiency and mild reaction conditions.
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of bioactive compounds such as evodiamine and rutaempine.
作用機序
The mechanism of action of 2-(1-Aminoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the aminoethyl group.
2-Methylquinazolin-4(3H)-one: A similar compound with a methyl group instead of an aminoethyl group.
2-(1-Hydroxyethyl)quinazolin-4(3H)-one: A compound with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
2-(1-Aminoethyl)quinazolin-4(3H)-one is unique due to the presence of the aminoethyl group, which can impart distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-(1-aminoethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14) |
InChIキー |
HBVIYECEIAROEK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


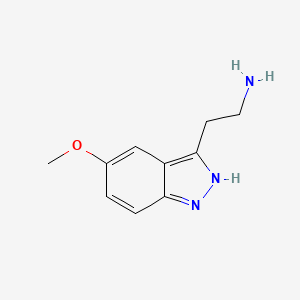
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)


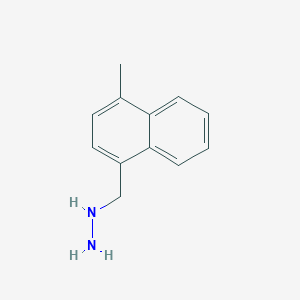

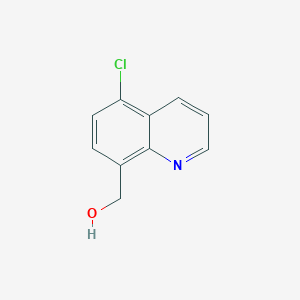
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
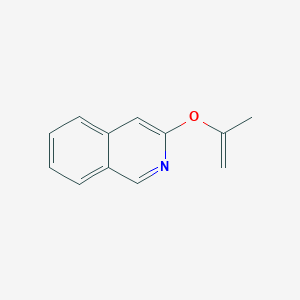
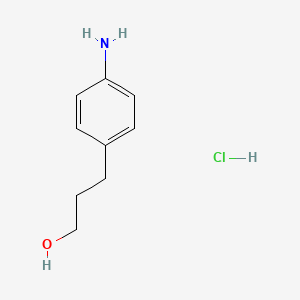


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)
